molecular formula C33H48N2O4S B15359490 Bpoc-DL-Met-OH.DCHA

Bpoc-DL-Met-OH.DCHA

Cat. No.: B15359490
M. Wt: 568.8 g/mol
InChI Key: ISELHPFGNSKCLX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bpoc-Met-OH DCHA typically involves the protection of the amino group of L-methionine with a tert-butoxycarbonyl (Boc) group. The reaction proceeds as follows:

    Protection of L-methionine: L-methionine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-L-methionine.

    Formation of the dicyclohexylamine salt: Boc-L-methionine is then treated with dicyclohexylamine (DCHA) to form the dicyclohexylamine salt of Boc-L-methionine.

The reaction conditions typically involve stirring the reactants at room temperature in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for Bpoc-Met-OH DCHA are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine. This reaction is pivotal in sequential peptide synthesis.

Reagent Conditions Outcome Efficiency References
Trifluoroacetic acid (TFA)20–50% v/v in DCM, 0.5–2 h, 25°CClean removal without peptide cleavage>95%
HCl in dioxane4 N HCl, 1–3 h, 25°CRapid deprotection; minimal side reactions~90%
HCl in acetic acid1 N HCl, 2–4 h, 25°CPartial acetylation risk70–85%

Mechanism : Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and forming a tert-butyl carbocation, which is trapped by the solvent .

Oxidation of the Methionine Side Chain

The thioether (-S-) group in methionine undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-).

Oxidizing Agent Conditions Product Selectivity References
H₂O₂ (3%)pH 4–7, 2–6 h, 25°CMethionine sulfoxideHigh
mCPBADCM, 0°C to 25°C, 1 hMethionine sulfoneModerate
Dimethyl dioxiraneAcetone, 15 min, 0°CSulfoxide/sulfone mixVariable

Applications : Controlled oxidation is used to study redox-sensitive peptide interactions .

Nucleophilic Substitution Reactions

After Boc deprotection, the free amino group participates in nucleophilic reactions.

Reagent Conditions Product Yield References
Acetic anhydrideDCM, TEA, 2 h, 25°CN-acetylated methionine85–90%
Benzyl chloroformatepH 9–10 (NaHCO₃), 1 h, 0°CCbz-protected methionine75–80%
Succinic anhydrideDMF, 4 h, 25°CSuccinamido-methionine70–75%

Note : Substitution reactions enable further functionalization for conjugation or labeling .

Esterification and Carboxylate Activation

The carboxylate group undergoes activation for peptide bond formation.

Activating Agent Conditions Application References
DCC/HOBtDMF, 0°C to 25°C, 12 hSolid-phase peptide synthesis
EDCIDCM, 4 h, 25°CSolution-phase coupling
NHS esterspH 8.5 (PBS), 2 h, 25°CBioconjugation

Mechanism : Carbodiimide-based activation forms an O-acylisourea intermediate, which reacts with amines to form amide bonds .

Reduction of Sulfur Derivatives

Oxidized methionine residues (e.g., sulfoxides) can be reduced back to thioethers.

Reducing Agent Conditions Outcome Efficiency References
TMSCl/NaIAcetonitrile, 6 h, 60°CMethionine from sulfoxide80–85%
Zn/HClMethanol, 12 h, 25°CPartial reduction to thioether50–60%

Side Reactions and Limitations

  • Racemization : Prolonged exposure to strong acids (e.g., TFA) may cause epimerization at the α-carbon .

  • DCHA Salt Stability : The dicyclohexylamine counterion can precipitate in nonpolar solvents, complicating purification .

Key Research Findings

  • Deprotection Kinetics : HCl in dioxane achieves >90% Boc removal in 1 h, outperforming TFA in cases requiring minimal side-chain modification .

  • Oxidation Control : H₂O₂ at pH 5 selectively produces sulfoxide without over-oxidation to sulfone .

  • Coupling Efficiency : DCC/HOBt activation yields >90% peptide bond formation in solid-phase synthesis .

Scientific Research Applications

It appears that the specific compound "Bpoc-DL-Met-OH.DCHA" is not widely documented in the provided search results. However, the search results do provide information about the individual components and related compounds, which can be helpful in understanding the potential applications.

Understanding the Components

  • Bpoc (2-(4-Biphenyl)isopropoxycarbonyl): Bpoc is a highly acid-sensitive carbamate-type protecting group used in peptide synthesis . It is typically removed with 0.2-0.5% trifluoroacetic acid (TFA) .
  • DL-Met (DL-Methionine): Methionine is an essential amino acid containing sulfur .
  • DCHA (Dicyclohexylamine): DCHA is often used to form salts of N-protected amino acid derivatives to promote crystallinity .

Potential Applications Based on Component Properties

Given the properties of the individual components, "this compound" is likely used in peptide synthesis, specifically as a protected amino acid building block. The Bpoc group serves to protect the amino group of methionine during peptide synthesis, while the DCHA salt enhances the compound's stability and handling [1, 9].

1. Peptide Synthesis

  • Solid-Phase Peptide Synthesis (SPPS): Bpoc-protected amino acids, including methionine, can be used in SPPS to sequentially add amino acids to a growing peptide chain . The Bpoc group is removed under mild acidic conditions, allowing the next amino acid to be coupled .
  • Protecting Group for Amino Acids: The Bpoc group is used to protect the α-amino group of amino acids during peptide synthesis . This protection is essential to control the reaction and ensure that peptide bonds form at the desired locations .
  • Synthesis of Peptide Derivatives: Bpoc-amino acids are used in the synthesis of peptide derivatives containing phosphate groups, such as phosphopeptides or peptide-oligonucleotide conjugates .

2. Use as a Building Block

  • Combinatorial Chemistry: Building blocks like this compound can be incorporated into combinatorial libraries for drug discovery [3, 5]. The ability to easily exchange monomers allows for the creation of diverse sets of compounds .
  • Peptidomimetics: Modified amino acids can be used to create peptidomimetics with improved properties, such as increased stability or enhanced biological activity .

3. Role of DCHA Salt

  • Crystallinity and Handling: The DCHA salt is used to improve the physical properties of Bpoc-DL-Met-OH, making it easier to handle and purify . This is particularly important for large-scale synthesis and manufacturing .

Mechanism of Action

The mechanism of action of Bpoc-Met-OH DCHA primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino group, allowing for further functionalization or biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Met-OH: Another protected form of methionine using the fluorenylmethyloxycarbonyl (Fmoc) group.

    Cbz-Met-OH: Uses the carbobenzoxy (Cbz) group for protection.

    Boc-Ala-OH: Boc-protected alanine, used similarly in peptide synthesis.

Uniqueness

Bpoc-Met-OH DCHA is unique due to its specific protection group (Boc) and the formation of a dicyclohexylamine salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic routes where other protecting groups might not be as effective or where the salt form provides additional stability or solubility benefits.

Biological Activity

Bpoc-DL-Met-OH.DCHA is a derivative of methionine (Met) that features the Bpoc (2-(4-biphenyl)isopropoxycarbonyl) protecting group, which is known for its acid-lability and utility in solid-phase peptide synthesis (SPPS). This compound is particularly relevant in the context of peptide synthesis and biological applications due to its specific chemical properties that influence its biological activity.

  • Structure : this compound consists of a methionine backbone with a Bpoc group attached to the amino group, and it is often utilized in the form of DCHA (dicyclohexylamine) salts to enhance stability during storage.
  • Solubility : The compound is typically oily and can be unstable when free due to the acidic nature of the carboxylic acid, necessitating storage as a salt form .

Biological Activity

The biological activity of this compound can be evaluated through various mechanisms, including its role in peptide synthesis, potential therapeutic applications, and interactions with biological systems.

Peptide Synthesis

  • Solid-Phase Peptide Synthesis (SPPS) : this compound is utilized in SPPS due to its favorable deprotection conditions. The Bpoc group can be removed under mild acidic conditions, allowing for efficient coupling with other amino acids .
  • Case Study : In a study involving the synthesis of α4β7 peptide antagonists, this compound was incorporated into peptide sequences demonstrating effective biological activity against certain cellular targets .

Therapeutic Potential

  • Antimicrobial Activity : Research has indicated that peptides synthesized using Bpoc-DL-Met-OH exhibit antimicrobial properties. For instance, certain peptides derived from methionine analogs have shown efficacy against both gram-positive and gram-negative bacteria .
  • Inhibition Studies : In vitro assays have demonstrated that peptides containing Bpoc-DL-Met-OH can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Data Tables

PropertyValue/Description
Chemical StructureThis compound
SolubilityOily; stored as DCHA salt
Deprotection ConditionsMild acid (0.2-0.5% TFA)
Biological ApplicationsAntimicrobial peptides, peptide synthesis
Target Organisms for ActivityGram-positive and gram-negative bacteria

Research Findings

  • Synthesis Efficiency : The use of Bpoc-DL-Met-OH in SPPS has been shown to improve yield and purity of synthesized peptides compared to other protecting groups due to its selective removal properties .
  • Biological Assays : Peptides synthesized with Bpoc-DL-Met-OH have been subjected to various biological assays revealing significant antimicrobial activity. For example, studies indicated a reduction in bacterial colony-forming units when exposed to these peptides .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S.C12H23N/c1-21(2,26-20(25)22-18(19(23)24)13-14-27-3)17-11-9-16(10-12-17)15-7-5-4-6-8-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISELHPFGNSKCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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